Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate (CAS: 4815-42-3) is a thiophene-based heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol . Its structure features:
- A thiophene core substituted at position 2 with an amino group (-NH₂),
- A methyl group at position 4,
- A methyl ester at position 3,
- A 1-cyanoprop-1-en-2-yl group at position 5.
This compound is of interest in pharmaceutical and materials science research due to its electron-withdrawing cyano group and unsaturated propenyl moiety, which may enhance reactivity in further derivatization .
Properties
IUPAC Name |
methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJASBMJWAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346073 | |
| Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-42-3 | |
| Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Synthesis Conditions
Critical factors :
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Solvent polarity : DMF stabilizes transition states in substitution reactions.
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Catalyst use : Anhydrous K₂CO₃ prevents hydrolysis during methylation.
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Reaction time : Prolonged heating (>6 hours) degrades cyanopropenyl groups.
Spectral Characterization and Quality Control
Successful synthesis is confirmed via spectroscopic methods:
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IR spectroscopy : Peaks at 2225 cm⁻¹ (C≡N stretch), 1708 cm⁻¹ (ester C=O), and 3296 cm⁻¹ (N–H stretch).
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¹H NMR : Signals at δ 2.45 (s, CH₃), δ 4.53 (s, CH₂), and δ 7.50–7.55 (m, aromatic H).
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13C NMR : Resonances at δ 160.04 (C=O), δ 119.19 (C≡N), and δ 42.32 (CH₂).
Challenges and Mitigation Strategies
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Byproduct formation : Competing reactions during cyclocondensation generate thiourea derivatives. Mitigation: Use excess malononitrile (1.5 equiv) to drive equilibrium.
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Low methylation efficiency : Incomplete ester conversion occurs due to steric hindrance. Solution: Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
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Thermal degradation : The cyanopropenyl group decomposes above 100°C. Recommendation: Conduct substitutions under nitrogen atmosphere.
Industrial-Scale Adaptations
For large-scale production (>1 kg), continuous flow reactors improve yield consistency. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or aldehydes.
Substitution Products: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate as an anticancer agent. Its structural similarity to other thiophene derivatives, known for their antitumor properties, suggests that it may inhibit microtubule polymerization. This mechanism is crucial in cancer treatment, as disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study : A study involving various thiophene derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against cancer cell lines. For instance, compounds with amino groups at the C-5 position exhibited IC50 values ranging from 2.6 to 18 nM, indicating potent antitumor effects .
Potential Therapeutic Uses
Given its structural features and biological activity, this compound has potential applications in:
- Cancer Therapy : As discussed, its ability to inhibit microtubule polymerization positions it as a candidate for developing new anticancer drugs.
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Inhibition of microtubule polymerization |
| Drug Development | Novel scaffold for designing new therapeutics |
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the amino group can facilitate binding to active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with five structurally analogous thiophene derivatives:
Note: Discrepancies exist in reported molecular formulas (e.g., lists C₇H₁₃N₃ for the dimethylcarbamoyl derivative, but the structure suggests C₁₀H₁₅N₃O₃S). Calculated values are provided where data is incomplete.
Key Research Findings
Substituent Effects on Solubility and Reactivity
- Cyano vs. Carbamoyl Groups: The target compound’s 1-cyanopropenyl group increases polarity compared to carbamoyl derivatives (e.g., dimethylcarbamoyl in ), but its propenyl chain introduces mild hydrophobicity. In contrast, fluorophenyl carbamoyl substituents (e.g., ) drastically reduce aqueous solubility due to aromatic bulk .
- Ester Groups : Isopropyl esters (e.g., ) exhibit lower solubility in polar solvents than methyl esters, which may limit their utility in biological applications .
Thermal and Crystallographic Properties
Biological Activity
Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate (CAS: 4815-42-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis, and biological activities, supported by recent research findings and case studies.
The molecular formula for this compound is C11H12N2O2S, with a molar mass of approximately 236.29 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2S |
| CAS Number | 4815-42-3 |
| Molar Mass | 236.29 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Various methods have been documented, often focusing on optimizing yield and purity through different reaction conditions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to methyl 2-amino derivatives. For instance, a series of 2-amino derivatives were synthesized and tested against multiple cancer cell lines, showing significant cytotoxic effects. In particular, compounds similar to methyl 2-amino derivatives demonstrated enhanced activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines compared to standard treatments such as cisplatin .
The mechanisms underlying the biological activity of methyl 2-amino compounds often involve induction of apoptosis in cancer cells. Morphological assessments using Hoechst staining have confirmed that the most potent compounds lead to increased sub-G1 cell populations, indicative of apoptotic cell death .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various synthesized compounds, including those based on methyl 2-amino structures, against three cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The results indicated that certain derivatives exhibited IC50 values lower than those of cisplatin, suggesting their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of methyl thiophene carboxylates has revealed that modifications to the thiophene ring can significantly enhance biological activity. For instance, substituents at specific positions on the thiophene ring were found to correlate with increased potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : The Gewald reaction is a foundational method for synthesizing substituted thiophenes. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are synthesized via cyclocondensation of ketones, sulfur, and cyanoacetates under reflux in ethanol or 1,4-dioxane with catalytic triethylamine . Adjusting solvent polarity (e.g., ethanol vs. dioxane) and reaction time (3–5 hours) can optimize yields (typically 60–85%). Characterization via melting points and spectral data (IR, NMR) is critical for verifying purity .
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) distinguish structural isomers of this compound?
- Methodological Answer :
- 1H NMR : The amino proton (NH2) appears as a broad singlet near δ 6.5–7.0 ppm, while the methyl ester (COOCH3) resonates as a singlet at δ 3.7–3.9 ppm. The vinylic proton in the 1-cyanoprop-1-en-2-yl group shows coupling (J ≈ 16 Hz) in the δ 6.0–7.0 ppm range.
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.
- Mass Spectrometry : The molecular ion peak [M+H]+ should match the exact mass (e.g., ~293 Da for C12H13N2O2S). Fragmentation patterns (e.g., loss of COOCH3) aid structural validation .
Q. What role do substituents (e.g., methyl, cyano groups) play in modulating the compound’s reactivity?
- Methodological Answer : The methyl group at the 4-position enhances steric hindrance, potentially slowing nucleophilic attacks at the thiophene ring. The electron-withdrawing cyano group (C≡N) increases electrophilicity at the α-position, making the compound reactive toward nucleophiles like amines or thiols. Comparative studies with analogs (e.g., ethyl vs. methyl esters) show that bulkier esters reduce solubility in polar solvents .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this thiophene scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. For example, the LUMO of the thiophene ring is localized at the 2- and 5-positions, favoring electrophilic substitution. Solvent effects (PCM model) and transition-state analysis further refine predictions for regioselective functionalization .
Q. What strategies resolve contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) in cell-based assays?
- Methodological Answer :
- Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM to distinguish specific inhibition from nonspecific toxicity.
- Off-Target Profiling : Use kinase/phosphatase panels to identify unintended interactions.
- Structural Analog Comparison : Substitute the cyano group with carboxamide to reduce cytotoxicity while retaining target affinity .
Q. How does crystallography (e.g., SHELXL) clarify conformational flexibility in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals torsional angles between the thiophene ring and substituents. For example, the dihedral angle between the thiophene and cyanopropenyl groups typically ranges 10–25°, indicating moderate conjugation. Hydrogen-bonding networks (e.g., N–H···O=C) stabilize crystal packing, influencing solubility and melting points .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the amino group reduces nucleophilicity, stabilizing the ester against hydrolysis.
- Basic Conditions : The ester undergoes saponification (OH⁻ attack) to form carboxylic acid, confirmed by loss of the ~1700 cm⁻¹ IR band. The cyano group remains intact below pH 10 but hydrolyzes to amide in strong base .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450) causes false negatives.
- Structural Verification : Reconfirm compound identity via HPLC and HRMS to rule out degradation or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
